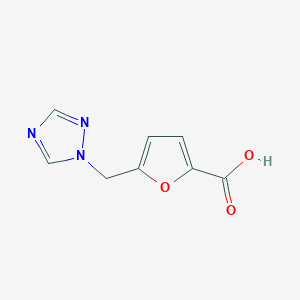

5-(1H-1,2,4-三唑-1-基甲基)-2-呋喃酸

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The compound 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid is a type of heterocyclic compound that contains a 1,2,4-triazole ring . It has a molecular formula of C8H6N4O2 and a molecular weight of 190.159 .

Synthesis Analysis

There are various methods for synthesizing 1,2,4-triazole derivatives. For instance, one study reported the synthesis of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . Another study synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .

Molecular Structure Analysis

The molecular structure of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Chemical Reactions Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They are used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid include a density of 1.5±0.1 g/cm3, boiling point of 498.1±55.0 °C at 760 mmHg, and a flash point of 255.1±31.5 °C .

科研应用

合成和表征

- 1,2,4-三唑衍生物的合成,包括与“5-(1H-1,2,4-三唑-1-基甲基)-2-呋喃酸”相关的化合物,涉及从基本化合物如2-呋喃酸开始的多步化学反应。这些过程产生各种三唑硫代唑和相关化合物,然后使用元素分析、红外光谱、1H-核磁共振、13C-核磁共振和质谱等技术对它们的结构进行确认(Zhang et al., 2002)。

生物活性

- 一些合成的化合物对绿豆幼根显示出显著的促生效果,表明可能具有农业应用潜力(Zhang et al., 2002)。

- 1,2,4-三唑衍生物表现出一系列生物活性,使它们成为杀虫剂、药用药物(如抗癫痫药、镇痛药、抗肿瘤药、抗菌药)的候选物,显示了它们在制药和农业行业中的多功能性(Suhak et al., 2018)。

抗菌性能

- 已经探索了5-(1H-1,2,4-三唑-1-基甲基)-2-呋喃酸衍生物的抗菌性能,一些化合物显示出对各种细菌菌株的良好活性。这为开发新的抗菌剂打开了潜在应用(Iradyan et al., 2014)。

化学性质和进一步应用

- 已研究了相关化合物的化学性质,如硫醇-硫酮互变异构,为了解它们的化学行为提供了见解,这对于在化学合成和功能材料设计中的进一步应用至关重要(Koparır等,2005)。

新药开发潜力

- 研究还延伸到相关酸的盐和酯的合成,探索它们的结构和潜在应用,可能在药物开发中,表明创造新的药理活性物质的可能性(Safonov et al., 2017)。

未来方向

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

性质

IUPAC Name |

5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11/h1-2,4-5H,3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLSHLTXQLXVJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CN2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1296843.png)

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)

![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)

![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)